molecular formula C20H20ClNO4 B2684312 trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate CAS No. 2140264-30-6

trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate

Cat. No. B2684312
CAS RN: 2140264-30-6
M. Wt: 373.83
InChI Key: PZTQACCVRCVYJI-ZWKOTPCHSA-N
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Description

“trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 2140264-30-6 . It has a molecular weight of 373.84 . The IUPAC name for this compound is 1-benzyl 3-methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C20H20ClNO4 . The InChI code for this compound is 1S/C20H20ClNO4/c1-25-19(23)18-12-22(11-17(18)15-7-9-16(21)10-8-15)20(24)26-13-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1 .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 494.7±45.0 °C . It has a predicted density of 1.280±0.06 g/cm3 . The predicted pKa value is -3.35±0.60 .

Scientific Research Applications

Organic Synthesis Techniques

Advancements in organic synthesis highlight the creation of complex molecular structures through innovative methods. For example, the synthesis of tetrahydroisoquinolinones involves detailed reactions that yield compounds with significant pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006). Similarly, the development of new stereoselective synthesis methods for trans-2,5-disubstituted pyrrolidines underscores the importance of precise chemical manipulation in generating structures with desired biological activities (Tokuda, Fujita, & Suginome, 1994).

Stereochemistry and Structural Analysis

Stereochemistry plays a critical role in the biological activity and synthesis of pharmaceutical compounds. Research on the stereochemical arrangements and the effects of geometric isomerism on reactivity aids in understanding the complex interactions between molecules and biological targets. Investigations into cis- and trans-3-bromo-1,2-epoxycyclohexanes with pyrrolidine revealed insights into diamino alcohol formation and its implications for synthesizing triamine derivatives (Zhao et al., 1993).

Potential Pharmacological Applications

The structural complexity of pyrrolidine derivatives, akin to the target compound, suggests potential for pharmacological application. Pyrrolidines are a fundamental structure in many biologically active compounds, exhibiting a wide range of therapeutic properties. For example, the synthesis of pyrrolidine derivatives through intramolecular hydroamination of unactivated olefins showcases the methodological development aimed at creating novel pharmacophores (Bender & Widenhoefer, 2005).

properties

IUPAC Name

1-O-benzyl 3-O-methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-25-19(23)18-12-22(11-17(18)15-7-9-16(21)10-8-15)20(24)26-13-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTQACCVRCVYJI-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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